TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE
Overview
Description
TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE is a chemical compound with the molecular formula C13H18Cl6O3Si. It is known for its unique structure, which includes a bicyclic heptene ring with multiple chlorine atoms and a triethoxysilane group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE typically involves the reaction of hexachlorocyclopentadiene with triethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the bicyclic ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The triethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential antibacterial properties due to the presence of multiple chlorine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE involves its interaction with molecular targets through its reactive functional groups. The triethoxysilane group can undergo hydrolysis to form silanols, which can further react with other molecules to form stable siloxane bonds. The chlorine atoms in the bicyclic ring can participate in substitution reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Shares the bicyclic heptene ring with multiple chlorine atoms but has carboxylic acid groups instead of the triethoxysilane group.
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl chloroacetate: Contains a similar bicyclic structure with chlorine atoms but has a chloroacetate group instead of the triethoxysilane group.
Biological Activity
TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE is a silane compound characterized by its complex structure and significant chlorination. Its potential biological activity has garnered interest in various fields including toxicology and material science. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is defined by the following chemical structure:
- Chemical Formula : CHClSi
- IUPAC Name : 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its chlorinated nature and the presence of the silane group. The chlorinated components can interact with biological membranes and proteins, potentially leading to:
- Cell Membrane Disruption : Chlorinated compounds may alter membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS.
- DNA Damage : Chlorinated compounds are known to cause mutagenic effects through DNA adduct formation.
Toxicological Profile
The toxicological profile of related compounds suggests potential hazards associated with this compound:
Study 1: Hepatotoxicity in Animal Models
A study investigated the hepatotoxic effects of related hexachloro compounds in Fischer 344 rats. The findings indicated that exposure led to increased hepatic DNA synthesis and cellular proliferation. This suggests a potential for liver carcinogenicity linked to chlorinated compounds .
Study 2: Environmental Impact
Research on chlorendic acid (a related compound) showed significant environmental persistence and bioaccumulation in aquatic organisms. This raises concerns regarding its long-term ecological effects and potential for biomagnification in food webs .
Study 3: Silane Compounds in Material Science
In material science applications, silane compounds like this compound have been studied for their ability to enhance adhesion properties in coatings. However, their toxicological profiles necessitate careful handling and assessment during application .
Properties
IUPAC Name |
triethoxy-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl6O3Si/c1-4-20-23(21-5-2,22-6-3)8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPGOMIFIUKMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl6O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885004 | |
Record name | Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-83-0 | |
Record name | Triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18052-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexachloro(triethoxysilyl)norbornene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy[1,4,5,6,7,7-hexachloro-5-norbornen-2-yl]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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